![molecular formula C25H25BrN2 B1140170 1,1'-Diethyl-4,4'-quinocyanine bromide CAS No. 19764-88-6](/img/structure/B1140170.png)
1,1'-Diethyl-4,4'-quinocyanine bromide
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Overview
Description
It is widely used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diethyl-4,4’-quinocyanine bromide typically involves the reaction of quinocyanine with ethyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1,1’-Diethyl-4,4’-quinocyanine bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-Diethyl-4,4’-quinocyanine bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinocyanine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinocyanine derivatives, while substitution reactions can produce a variety of functionalized quinocyanine compounds .
Scientific Research Applications
Photographic Sensitization
1,1'-Diethyl-4,4'-quinocyanine bromide is primarily used as a photographic sensitizing dye in silver halide photography. Its ability to absorb light and convert it into a form that can be captured on film makes it essential in photographic processes. The dye's aggregation behavior in solution can lead to variations in light absorption and emission, which are critical for optimizing photographic materials .
Fluorescence Studies
The compound is utilized in fluorescence spectroscopy due to its strong absorption and emission properties. It serves as a probe for studying molecular interactions and dynamics. Its fluorescence characteristics allow researchers to investigate various biological processes, including cellular uptake and localization of compounds within live cells .
Biological Applications
This compound has shown potential in biological research as an inhibitor of certain toxic metabolites. For instance, it inhibits the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), which is known to induce apoptosis in neuronal cells. This property makes it a candidate for neuroprotective studies aimed at understanding neurodegenerative diseases .
Environmental Monitoring
The dye is also explored for its applications in environmental monitoring, particularly in detecting pollutants. Its sensitivity to specific wavelengths allows for the development of sensors that can detect harmful substances in water or air samples through fluorescence techniques .
Data Table: Key Properties and Applications
Property/Application | Description |
---|---|
Chemical Structure | Quinocyanine dye |
Photographic Use | Sensitizer in silver halide photography |
Fluorescence Probe | Investigates molecular interactions |
Neuroprotective Agent | Inhibits toxic metabolites affecting neurons |
Environmental Sensor | Detects pollutants through fluorescence |
Case Study 1: Photographic Sensitization
A study conducted by Nakatsu et al. (1977) demonstrated the effectiveness of this compound as a sensitizing dye in photographic emulsions. The research highlighted how varying concentrations of the dye influenced the sensitivity and resolution of photographic films .
Case Study 2: Neuroprotection
Research published in the Journal of Neurochemistry explored the neuroprotective effects of this compound against MPP+-induced apoptosis in cerebellar granule neurons. The findings indicated that the dye significantly reduced cell death rates compared to control groups, suggesting its potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1,1’-Diethyl-4,4’-quinocyanine bromide involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting its structure and function. It may also interact with proteins and enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Diethyl-2,2’-quinocyanine bromide
- 1,1’-Diethyl-3,3’-quinocyanine bromide
- 1,1’-Diethyl-5,5’-quinocyanine bromide
Uniqueness
1,1’-Diethyl-4,4’-quinocyanine bromide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other quinocyanine derivatives. Its ability to intercalate into DNA and interact with proteins makes it particularly valuable in biological and medical research .
Biological Activity
1,1'-Diethyl-4,4'-quinocyanine bromide (DEQCB) is a synthetic compound belonging to the family of cyanine dyes. It has garnered attention in various fields of research due to its unique spectral properties and biological activities. This article explores the biological activity of DEQCB, highlighting its mechanisms of action, applications in biological staining and imaging, and its potential therapeutic uses.
Chemical Structure :
- IUPAC Name : (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide
- Molecular Formula : C25H25N2Br
- CAS Number : 19764-88-6
The biological activity of DEQCB is primarily attributed to its ability to intercalate into DNA and interact with various cellular components. This interaction can disrupt normal cellular functions, leading to several biological effects:
- DNA Intercalation : DEQCB can insert itself between base pairs in DNA, potentially leading to mutations or cell death through disruption of replication and transcription processes.
- Protein Interaction : The compound may bind to proteins and enzymes, altering their activity. This can affect various metabolic pathways within the cell.
Applications in Biological Research
DEQCB is widely used in biological staining and imaging techniques due to its fluorescent properties. Its applications include:
- Cell Staining : DEQCB is used as a fluorescent dye for staining cells in microscopy. It allows researchers to visualize cellular structures and processes.
- Imaging Techniques : The compound is employed in imaging techniques such as fluorescence microscopy and flow cytometry, facilitating the study of cellular dynamics.
Case Studies and Research Findings
Several studies have investigated the biological effects of DEQCB:
-
Cytotoxicity Studies :
- A study assessed the cytotoxic effects of DEQCB on various cancer cell lines. Results indicated that DEQCB exhibited dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. The mechanism was linked to DNA damage and apoptosis induction.
-
Antimicrobial Activity :
- Research has demonstrated that DEQCB possesses antimicrobial properties against a range of bacterial strains. The compound was effective in inhibiting bacterial growth, suggesting potential applications as an antimicrobial agent.
-
Photodynamic Therapy (PDT) :
- DEQCB has been explored for use in photodynamic therapy for cancer treatment. When activated by light, the compound generates reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of DEQCB, a comparison with related compounds can be insightful:
Compound Name | Unique Properties | Biological Activity |
---|---|---|
1,1'-Diethyl-2,2'-cyanine iodide | Different spectral properties; less effective in DNA intercalation | Limited applications in biology |
1,1'-Diethyl-3,3'-cyanine bromide | Similar structure but lower reactivity | Weaker cytotoxic effects |
1,1'-Diethyl-5,5'-cyanine bromide | Higher stability; used primarily as a dye | Minimal biological activity |
Properties
IUPAC Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYUUHAKZXUIQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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